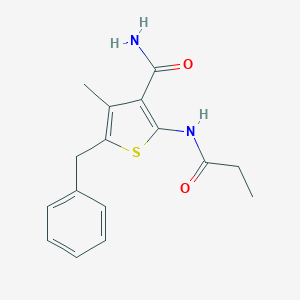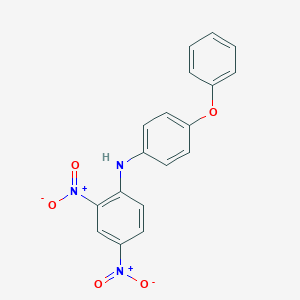![molecular formula C28H26N2O2 B325197 3-phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide](/img/structure/B325197.png)
3-phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,5-naphthalenediylbis(3-phenylpropanamide): is a complex organic compound that features a naphthalene core with two 3-phenylpropanamide groups attached at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) typically involves the reaction of 1,5-diaminonaphthalene with 3-phenylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of protein-ligand interactions.
Medicine: Research could explore its potential as a therapeutic agent or drug delivery system.
Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) exerts its effects would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,5-naphthalenediylbis(3-phenylacrylamide)
- N,N’-1,5-naphthalenediylbis(3-phenylbutanamide)
Uniqueness
N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) is unique due to its specific structural configuration, which may confer distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C28H26N2O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-phenyl-N-[5-(3-phenylpropanoylamino)naphthalen-1-yl]propanamide |
InChI |
InChI=1S/C28H26N2O2/c31-27(19-17-21-9-3-1-4-10-21)29-25-15-7-14-24-23(25)13-8-16-26(24)30-28(32)20-18-22-11-5-2-6-12-22/h1-16H,17-20H2,(H,29,31)(H,30,32) |
InChI Key |
FKVYLEDAGNMELY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B325115.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B325117.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325118.png)

![Ethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B325121.png)
![[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE](/img/structure/B325123.png)
![4-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B325124.png)
![N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325126.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B325130.png)
![5-(4-Methylphenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B325131.png)
![5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B325132.png)
![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325135.png)

